molecular formula C9H7D6BrN2O2 B1574264 Pyridostigmine D6 bromide

Pyridostigmine D6 bromide

Cat. No.: B1574264
M. Wt: 267.15
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Pyridostigmine (B86062) in Cholinergic System Research

Pyridostigmine Bromide is a compound classified as a reversible cholinesterase inhibitor. ualberta.cadrugbank.comhiv.gov In the nervous system, a chemical messenger called acetylcholine (B1216132) (ACh) is responsible for transmitting signals across nerve junctions, a process vital for muscle contraction and other functions. droracle.aipatsnap.com The enzyme acetylcholinesterase (AChE) breaks down acetylcholine, regulating its concentration and duration of action. droracle.aidroracle.ai

Pyridostigmine works by temporarily inhibiting the action of AChE. ualberta.cahiv.gov This inhibition leads to an increased concentration and prolonged presence of acetylcholine at cholinergic synapses, thereby enhancing the transmission of nerve impulses. ualberta.cadroracle.ai Because of this mechanism, pyridostigmine is a valuable tool in academic and clinical research for studying the cholinergic system. It allows scientists to modulate cholinergic activity and investigate its role in various physiological processes, including neuromuscular function and autonomic regulation. nih.govphysiology.orgfrontiersin.org Research applications have included studying its effects on heart rate variability, its potential protective effects in myocardial ischemia, and its role in modulating inflammatory responses. nih.govphysiology.orgfrontiersin.org

Rationale for Deuterium (B1214612) Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. musechem.comcreative-proteomics.com In the case of Pyridostigmine D6 Bromide, six hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. veeprho.comclearsynth.com This deliberate substitution, known as deuteration, is a powerful tool in scientific research for several key reasons.

Stable isotopes are forms of an element that contain the same number of protons but a different number of neutrons, making them heavier but chemically similar to the original atom. clearsynth.comnih.gov Deuterium (²H or D) is a stable isotope of hydrogen (¹H or H), containing one proton and one neutron, effectively doubling its mass. wikipedia.org

The incorporation of stable isotopes like deuterium into a molecule can be achieved through various methods, including chemical synthesis using deuterated starting materials or through hydrogen-deuterium exchange reactions. symeres.com The resulting deuterated compound is nearly identical to its non-deuterated counterpart in size and shape but possesses a distinct mass. wikipedia.org This difference in mass is the key to its utility in research, as it can be easily distinguished by analytical instruments like mass spectrometers. nih.govthalesnano.com

The substitution of hydrogen with deuterium provides significant advantages in both quantitative analysis and the study of reaction mechanisms.

Analytical Precision: In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are invaluable as internal standards. thalesnano.comclearsynth.comresearchgate.net An internal standard is a known quantity of a substance added to a sample to help accurately measure the amount of the target analyte. wisdomlib.org Because a deuterated standard (like this compound) has almost identical chemical and physical properties to the non-deuterated analyte (Pyridostigmine), it behaves similarly during sample extraction, handling, and analysis. researchgate.net However, due to its higher mass, it produces a distinct signal in the mass spectrometer. veeprho.comresearchgate.net This allows researchers to correct for any sample loss or variability during the analytical process, leading to highly accurate and precise quantification of the target compound in complex biological samples like plasma. clearsynth.comresolvemass.canih.gov

Mechanistic Elucidation: The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H). libretexts.orgacs.org This means that more energy is required to break a C-D bond. acs.org This phenomenon gives rise to the "kinetic isotope effect" (KIE), where a reaction involving the cleavage of a C-H bond will proceed at a slower rate if the hydrogen is replaced with deuterium. libretexts.orgnih.govlibretexts.org By strategically placing deuterium atoms on a molecule and measuring the change in reaction rates, researchers can gain detailed insights into reaction mechanisms, determine rate-limiting steps, and study the metabolic pathways of drugs. symeres.comescholarship.orgnih.gov

Overview of this compound as a Research Tool

Based on the principles outlined above, this compound serves primarily as a stable isotope-labeled internal standard for the quantitative analysis of Pyridostigmine. veeprho.comclearsynth.com Its main application is in pharmacokinetic studies, where researchers need to measure the concentration of Pyridostigmine in biological fluids like plasma or urine over time. veeprho.comnih.gov

In a typical research setting, a known amount of this compound is added to a biological sample containing an unknown amount of Pyridostigmine. nih.gov The sample is then processed and analyzed, often using LC-MS/MS. ualberta.canih.gov By comparing the signal of the analyte (Pyridostigmine) to the signal of the internal standard (this compound), scientists can accurately determine the concentration of Pyridostigmine in the original sample. nih.gov This precise quantification is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Pyridostigmine. nih.govacs.org

Interactive Data Table: Compound Properties

PropertyPyridostigmine BromideThis compound
IUPAC Name 3-(dimethylcarbamoyloxy)-1-methylpyridin-1-ium;bromide3-{[bis(trideuteriomethyl)carbamoyl]oxy}-1-methylpyridin-1-ium;bromide
Chemical Formula C₉H₁₃BrN₂O₂C₉H₇D₆BrN₂O₂
Molecular Weight 261.12 g/mol 267.15 g/mol clearsynth.com
Primary Use Cholinesterase Inhibitor ualberta.caInternal Standard for Mass Spectrometry veeprho.comclearsynth.com
CAS Number 101-26-82375858-08-3 clearsynth.com

Properties

Molecular Formula

C9H7D6BrN2O2

Molecular Weight

267.15

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Pyridostigmine D6 Bromide

Chemical Synthesis Approaches for Deuterated Pyridostigmine (B86062) Analogs

The introduction of deuterium (B1214612) into the pyridostigmine structure can be achieved through several synthetic strategies, ranging from the use of deuterated reagents in de novo synthesis to exchange reactions on the pre-formed molecule.

A primary and straightforward method for synthesizing deuterated pyridostigmine involves modifying the established synthesis pathway of the parent compound by incorporating deuterated reagents. The conventional synthesis of pyridostigmine bromide is a two-step process:

Esterification: 3-pyridinol is reacted with dimethylcarbamoyl chloride. This reaction forms the ester precursor, 3-pyridyl dimethylcarbamate. nih.gov

Quaternization: The nitrogen atom in the pyridine (B92270) ring of the resulting ester is then quaternized using methyl bromide to yield the final product, pyridostigmine bromide. nih.gov

To produce Pyridostigmine D6 Bromide, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium, this pathway is adapted. The synthesis would involve the use of N,N-di(trideuteriomethyl)carbamoyl chloride in the first step and/or quaternization with trideuteriomethyl bromide (deuterated methyl bromide, CD₃Br) in the second step. The use of these deuterated starting materials ensures the precise placement of deuterium atoms at the desired N-methyl positions, resulting in a high degree of site-specificity.

Hydrogen-deuterium (H-D) exchange reactions provide an alternative method for introducing deuterium into organic molecules. wikipedia.org This technique involves exposing the substrate to a deuterium-rich source, such as heavy water (D₂O), often under specific conditions to facilitate the exchange of hydrogen atoms for deuterium atoms. wikipedia.org The efficiency and position of the exchange depend on the lability of the C-H bonds and the reaction conditions, which may include the use of acid, base, or metal catalysts. wikipedia.org For pyridostigmine derivatives, H-D exchange could potentially be used to label specific positions, although achieving the high isotopic incorporation and site-specificity required for a D6-labeled standard at the N-methyl groups via this method alone can be challenging compared to de novo synthesis with labeled precursors.

Modern catalytic methods offer powerful tools for the deuteration of pharmaceuticals. princeton.eduprinceton.edu Techniques such as transition metal-catalyzed C-H activation have emerged as a means for direct hydrogen isotope exchange (HIE). princeton.eduprinceton.edu For example, palladium-catalyzed reactions can activate aromatic C-H bonds, facilitating their exchange with deuterium from sources like D₂O. nih.govchemrxiv.org Another advanced method is photoredox catalysis, which can mediate the transfer of hydrogen atoms and allow for the installation of deuterium at specific sites, such as α-amino sp³ C-H bonds, using isotopically labeled water. princeton.eduprinceton.edu While these methods are broadly applicable to many pharmaceuticals, their specific application to pyridostigmine would require optimization to target the desired methyl groups for deuteration.

Table 1: Summary of Synthetic Strategies for Deuterated Pyridostigmine

MethodDescriptionDeuterium SourceKey Advantages
Specific Deuteration (De Novo Synthesis)Incorporation of deuterated reagents like deuterated methyl bromide (CD₃Br) during the standard synthesis pathway. nih.govDeuterated Reagents (e.g., CD₃Br)High site-specificity and isotopic purity.
Hydrogen-Deuterium ExchangeSwapping of hydrogen atoms with deuterium on the existing molecule. wikipedia.orgHeavy Water (D₂O)Potentially simpler procedure if conditions are favorable.
Catalytic DeuterationUse of catalysts (e.g., Palladium) or photoredox systems to facilitate C-H to C-D bond conversion. princeton.edunih.govHeavy Water (D₂O)High efficiency and potential for selective deuteration. princeton.edu

Advanced Spectroscopic and Analytical Techniques for Isotopic Purity and Site-Specificity

Following synthesis, it is imperative to verify the isotopic enrichment, purity, and location of the deuterium atoms within the pyridostigmine molecule. Advanced analytical techniques, particularly mass spectrometry, are essential for this characterization.

Mass spectrometry (MS) is a fundamental technique for analyzing isotopically labeled compounds. It separates ions based on their mass-to-charge ratio (m/z). The incorporation of deuterium, which has a mass approximately double that of hydrogen, results in a predictable increase in the molecular weight of the compound. For this compound, each of the six hydrogen atoms (atomic mass ~1.008 amu) is replaced by a deuterium atom (atomic mass ~2.014 amu), leading to a mass increase of approximately 6 amu. By comparing the mass spectrum of the deuterated analog to the unlabeled standard, analysts can confirm the degree of deuteration and assess the isotopic purity of the sample. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units, allowing for the determination of a molecule's elemental composition. researchgate.netnih.gov This capability is invaluable for the characterization of deuterated compounds. HRMS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov For this compound, HRMS can unequivocally confirm that the observed mass increase is due to the presence of six deuterium atoms, rather than other isotopic contributions (e.g., from ¹³C or ¹⁵N) or impurities. researchgate.netnih.gov This level of precision is critical for validating the identity and isotopic enrichment of the synthesized compound. nih.gov

Table 2: Mass Spectrometric Data for Pyridostigmine Bromide and this compound

CompoundMolecular Formula (Cation)Nominal Mass (Cation)Monoisotopic Mass (Cation)
PyridostigmineC₉H₁₃N₂O₂⁺181 amu181.0972 amu ebi.ac.uk
Pyridostigmine D6C₉H₇D₆N₂O₂⁺187 amu187.1349 amu

Mass Spectrometry (MS) for Deuteration Ratio and Isotopic Purity Assessment

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization-Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone technique for the analysis of pyridostigmine in biological matrices. nih.gov In this context, this compound is the preferred internal standard for quantitative assays. nih.govlcms.cz Its utility stems from its chemical and physical properties being nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency and ionization response. However, its increased mass of 6 Daltons allows it to be distinguished by the mass spectrometer.

In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a known amount of this compound is added to the biological sample (e.g., plasma) before processing. Both the analyte and the internal standard co-elute from the LC column and are ionized by ESI. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both compounds.

The key application of ESI-MS for this compound is to serve as an internal standard to correct for variations in sample preparation and matrix effects, which can suppress or enhance the ionization of the target analyte. nih.gov By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, a highly accurate and precise quantification can be achieved.

Table 1: Expected ESI-MS/MS Parameters for Pyridostigmine and this compound
CompoundMolecular Formula (Cation)Monoisotopic Mass (Cation)Precursor Ion (m/z)Expected Product Ion (m/z)Transition Monitored
PyridostigmineC₉H₁₃N₂O₂⁺181.10181.172.1181.1 → 72.1
This compoundC₉H₇D₆N₂O₂⁺187.14187.178.1187.1 → 78.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of molecules and is particularly powerful for confirming the position of isotopic labels. For this compound, both Proton (¹H) NMR and Deuterium (²H) NMR are used to verify that the deuterium atoms are correctly positioned on the N,N-dimethyl groups of the carbamate (B1207046) functional group. rsc.org

In the ¹H NMR spectrum of unlabeled pyridostigmine, the two methyl groups of the dimethylcarbamoyl moiety would produce a characteristic singlet peak. In the ¹H NMR spectrum of this compound, this signal would be absent or significantly diminished, providing strong evidence of successful deuteration at that specific site.

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. edqm.eu A ²H NMR spectrum of this compound would show a resonance at a chemical shift corresponding to the dimethylcarbamoyl methyl groups. This confirms the presence and chemical environment of the deuterium labels, providing unambiguous proof of the isotopic substitution pattern. The resolution in ²H NMR is lower than in ¹H NMR, but it is highly effective for verifying the success of deuteration. edqm.eu

Table 2: Expected NMR Spectroscopy Observations for this compound
Spectroscopy TypeExpected Observation for N,N-(CD₃)₂ GroupPurpose
¹H NMRAbsence or significant reduction of the singlet peak corresponding to the N,N-dimethyl protons.Confirms replacement of protons with deuterium.
²H NMRPresence of a resonance peak in the region expected for the N,N-dimethyl groups.Directly detects the incorporated deuterium atoms and confirms their location.

Infrared (IR) Spectroscopy for Deuterium Incorporation Verification

Infrared (IR) spectroscopy is a rapid and effective method used to verify the incorporation of deuterium into an organic molecule. The technique relies on the principle that the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. A carbon-deuterium (C-D) bond is stronger and has a higher reduced mass than a corresponding carbon-hydrogen (C-H) bond.

Consequently, the stretching vibration for a C-D bond appears at a lower frequency (wavenumber) in the IR spectrum compared to a C-H bond. Typically, C-H stretching vibrations for methyl groups are observed in the 2850–3000 cm⁻¹ region. Upon successful deuteration, new absorption bands corresponding to C-D stretching vibrations appear in the 2100–2250 cm⁻¹ region. researchgate.net

For the characterization of this compound, an IR spectrum would be compared against the spectrum of an unlabeled pyridostigmine standard. edqm.eu The verification of deuterium incorporation would be based on the appearance of characteristic C-D stretching bands and a concurrent decrease in the intensity of the C-H stretching bands associated with the dimethylamino methyl groups.

Table 3: Characteristic IR Stretching Frequencies for Deuterium Incorporation
Bond TypeTypical Vibrational Frequency (cm⁻¹)Relevance to this compound
C-H (in CH₃)~2850–3000Intensity of this band is expected to decrease upon deuteration of the dimethylamino groups.
C-D (in CD₃)~2100–2250Appearance of a new band in this region confirms successful deuterium incorporation.

Other Chromatographic and Spectroscopic Methods in Deuterated Compound Characterization

In this application, an HPLC method developed for pyridostigmine would be used to analyze the deuterated analog. The deuteration has a negligible effect on the retention time of the molecule on a reversed-phase column. Therefore, this compound should have a retention time nearly identical to that of unlabeled pyridostigmine under the same chromatographic conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected in the chromatogram at an appropriate UV wavelength, typically around 270 nm. uspnf.com

Gas Chromatography (GC) has also been used for the analysis of pyridostigmine, often involving a derivatization or thermal degradation step due to the compound's non-volatile, quaternary amine nature. nih.gov While less common than LC-MS for modern bioanalysis, GC-based methods could similarly use this compound to assess analytical performance and recovery.

Analytical Applications of Pyridostigmine D6 Bromide As an Internal Standard

Role of Deuterated Internal Standards in Quantitative Bioanalysis

Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium (B1214612). This subtle modification in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical behavior is the cornerstone of its effectiveness in quantitative bioanalysis.

Mitigation of Matrix Effects in Mass Spectrometry

Matrix effects are a significant source of variability and inaccuracy in mass spectrometry, arising from co-eluting endogenous components in the biological sample that can either suppress or enhance the ionization of the analyte. waters.com This can lead to erroneous quantification. Because a deuterated internal standard like Pyridostigmine (B86062) D6 bromide has virtually the same chromatographic retention time and ionization efficiency as the unlabeled pyridostigmine, it experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized, leading to a more accurate and reliable measurement. texilajournal.comtandfonline.com

Enhancement of Analytical Precision and Accuracy

The primary goal of using an internal standard is to improve the precision and accuracy of the analytical method. Deuterated internal standards excel in this role because they closely mimic the analyte throughout the entire analytical process, from sample extraction and handling to chromatographic separation and detection. texilajournal.comscispace.com Any variations or losses of the analyte during these steps are mirrored by the deuterated internal standard. aptochem.com Consequently, the use of a deuterated internal standard can significantly improve the reproducibility of the assay. scispace.comnih.gov Studies have shown that methods employing stable isotope-labeled internal standards consistently yield better assay performance in terms of precision and accuracy compared to those using structural analogs. scispace.com

Compensation for Sample Preparation Variability and Ion Suppression/Enhancement

Sample preparation is often a multi-step process that can introduce significant variability. The recovery of the analyte from the biological matrix can be inconsistent due to factors such as protein binding and extraction efficiency. waters.com A deuterated internal standard, when added to the sample at the beginning of the workflow, experiences the same potential for loss as the analyte. aptochem.com This allows it to compensate for inconsistencies in sample preparation. waters.com Furthermore, fluctuations in the performance of the mass spectrometer's ion source, which can lead to ion suppression or enhancement, are also corrected for by the use of a co-eluting deuterated internal standard. texilajournal.com

Method Development and Validation for Pyridostigmine Quantification

The development and validation of robust analytical methods are paramount for the accurate quantification of drugs like pyridostigmine in biological fluids. The choice of the analytical technique and the internal standard are critical decisions in this process.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs in biological matrices due to its high sensitivity and selectivity. nih.govinnovareacademics.in Several LC-MS/MS methods have been developed and validated for the determination of pyridostigmine in plasma. nih.govokstate.edu While not all published methods explicitly detail the use of Pyridostigmine D6 bromide, the principles of using a stable isotope-labeled internal standard are fundamental to achieving reliable results. A validated LC-MS/MS method for pyridostigmine in guinea pig plasma demonstrated good linearity, precision, and accuracy. nih.gov The use of an appropriate internal standard is crucial for the successful validation of such methods, ensuring that they meet the stringent requirements of regulatory guidelines. okstate.edu

Below is a table summarizing typical parameters for a validated LC-MS/MS method for pyridostigmine quantification, illustrating the performance metrics that would be expected when using a deuterated internal standard like this compound.

ParameterResult
Linearity (ng/mL)0.1 - 50
Precision (%RSD)< 9.1%
AccuracyWithin 113% of nominal value
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Sample Volume25 µL
This data is representative of a validated LC-MS/MS method for pyridostigmine and illustrates typical performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of pyridostigmine. Research has specifically documented the use of this compound as an internal standard in GC-MS methods for the quantification of pyridostigmine in plasma. ualberta.ca In these methods, both pyridostigmine and its deuterated internal standard are extracted from the plasma and then analyzed by GC-MS. The mass spectrometer is set to monitor specific mass-to-charge ratios (m/z) for both the analyte and the internal standard, allowing for their simultaneous detection and quantification. ualberta.ca

The following table presents key details from a GC-MS method that utilizes this compound as an internal standard.

ParameterDetails
Internal Standard This compound
Instrumentation Gas Chromatograph-Mass Spectrometer (GC-MS)
Ionization Mode Positive Chemical Ionization
Monitored Ions (m/z) Pyridostigmine: 167.1, Pyridostigmine D6: 173.1
Sample Matrix Plasma
Extraction Method Ion-pair extraction
This table highlights the specific application of this compound in a GC-MS analytical method.

Optimization of Chromatographic Separation for Deuterated Analogs

The successful use of a deuterated internal standard like this compound hinges on its chromatographic behavior relative to the unlabeled analyte. Ideally, the deuterated standard should co-elute with the analyte to compensate for any matrix effects or variations in ionization efficiency during mass spectrometric detection. However, the substitution of hydrogen with deuterium atoms can sometimes lead to slight differences in retention times.

The interaction of a molecule with the stationary phase in chromatography is influenced by its binding energy. The stretching vibration frequency of a C-H bond is higher than that of a C-D bond, which can result in a stronger attraction between the C-H bond and the stationary phase. nih.gov Consequently, the more hydrogen atoms that are replaced by deuterium, the better the potential separation between the deuterated and non-deuterated forms. nih.gov

While this separation can be advantageous in preventing isobaric interference, complete separation is not always desirable. A slight difference in retention time, where the peaks are still largely overlapping, is often optimal. This ensures that both the analyte and the internal standard experience similar matrix effects. Therefore, chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), must be carefully optimized. This optimization involves adjusting parameters like the mobile phase composition, gradient, flow rate, and column chemistry to achieve the desired resolution between pyridostigmine and this compound.

For instance, a study developing an HPLC method for the separation of pyridostigmine bromide and its degradation products utilized a methanol solution with 0.1 M ammonium acetate (65:35 v/v) at room temperature to achieve good resolution. ekb.eg Another method for the simultaneous determination of pyridostigmine bromide and its impurities used a silica gel HPTLC F254 plate as the stationary phase and a developing system of acetone and acetic acid (80:20, v/v). nih.gov These examples highlight the importance of tailoring chromatographic conditions to the specific analytical challenge.

While deuterated internal standards are commonly used due to their cost-effectiveness and ease of preparation, it is important to note that a different chromatographic behavior between the deuterated standard and the analyte can negate the advantages of isotope dilution mass spectrometry (IDMS) if matrix and ion suppression effects are no longer adequately compensated. nih.gov

Applications in Preclinical Sample Analysis

This compound is extensively used as an internal standard in the analysis of preclinical samples, enabling the accurate quantification of pyridostigmine in various biological matrices.

The accurate measurement of drug concentrations in biological fluids and tissues is fundamental to pharmacokinetic and pharmacodynamic studies. This compound plays a pivotal role in these analyses by correcting for variability in sample preparation and instrument response.

Several analytical methods have been developed for the quantification of pyridostigmine in preclinical samples. For example, a gas chromatography-mass spectrometry (GC-MS) method with chemical ionization has been used to determine plasma concentrations of pyridostigmine, using this compound as the internal standard. nih.gov This method involved ion pair extraction from plasma to isolate the analyte and internal standard. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique frequently employed for the quantification of pyridostigmine in biological matrices. A sensitive hydrophilic interaction liquid chromatography-electrospray ionization-tandem mass spectrometry (HILIC-ESI-MS/MS) assay was developed to quantify pyridostigmine and its metabolite in human plasma. okstate.edu The use of a deuterated internal standard like this compound in such assays is critical for achieving the required accuracy and precision, especially at low concentrations.

The versatility of these methods allows for the analysis of various biological samples, including plasma, urine, and tissue extracts from animal models. For instance, studies have been conducted to determine the concentration of pyridostigmine bromide in rodent chow to evaluate oral toxicity, requiring the development of a specific HPLC assay with UV detection. dtic.mil The application of these validated methods is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of pyridostigmine in preclinical research.

Below is a table summarizing various analytical methods used for the quantification of pyridostigmine in different biological matrices:

Analytical MethodBiological MatrixInternal StandardKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS)Human Plasmad6-pyridostigmineCompensated for in vitro degradation of pyridostigmine. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV detectionHuman PlasmaClonazepamLimit of quantification was 20 ng/mL using 1 mL of plasma. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC)Human PlasmaNot specifiedSuccessfully applied for determination of PR in human plasma in the range of 0.6-10 μ g/band . nih.gov
Hydrophilic Interaction Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry (HILIC-ESI-MS/MS)Human PlasmaNot specifiedDeveloped to quantify pyridostigmine and its metabolite. okstate.edu

Biological matrices are inherently complex, containing numerous endogenous components that can interfere with the analysis of a target analyte. This "matrix effect" can lead to ion suppression or enhancement in mass spectrometry-based assays, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects.

Because this compound is chemically identical to pyridostigmine, it behaves similarly during sample extraction, chromatography, and ionization. nih.gov Any loss of analyte during sample preparation or any change in ionization efficiency due to matrix components will affect the internal standard to the same extent. nih.gov By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to a more accurate and precise measurement of the analyte concentration.

The degradation of pyridostigmine in vitro can be a significant issue during sample handling and analysis. The use of a deuterated internal standard can help to compensate for this degradation, especially with rapid cooling and separation of plasma after blood sampling. nih.gov This standardization is crucial for obtaining reliable pharmacokinetic data and for making accurate assessments of drug efficacy and safety in preclinical studies.

Investigation of Pyridostigmine D6 Bromide in Preclinical Pharmacokinetic and Metabolic Studies

Application of Deuterated Analogs in Animal Pharmacokinetics

The use of deuterated analogs like Pyridostigmine (B86062) D6 bromide is foundational in preclinical animal pharmacokinetics. These studies are essential to predict a drug's behavior in humans. In vivo research in animal models such as rats, dogs, and monkeys provides critical data on how a substance is absorbed, distributed throughout the body, metabolized into other compounds, and ultimately excreted.

Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

Preclinical ADME studies in non-human species are designed to characterize the fate of a drug compound in a living organism. For Pyridostigmine D6 bromide, these studies would involve administering the compound to animal models, such as Sprague-Dawley rats or Beagle dogs, and subsequently collecting and analyzing biological samples (plasma, urine, feces, and tissues) over time.

Absorption: Following oral administration, pyridostigmine is known to be poorly absorbed from the gastrointestinal tract. Studies in animal models would aim to quantify the bioavailability of the D6 analog.

Distribution: Research has shown that non-deuterated pyridostigmine has a high affinity for peripheral tissues. nih.gov Whole-body autoradiography or tissue dissection studies in animals would be employed to determine if the D6 substitution alters the distribution pattern, potentially affecting its volume of distribution and tissue accumulation.

Metabolism: The primary metabolite of pyridostigmine is 3-hydroxy-N-methylpyridinium. dtic.mil In vivo studies would investigate whether deuteration at the N-methyl groups influences the rate and extent of this primary metabolic conversion.

Excretion: Pyridostigmine and its metabolites are primarily eliminated through the kidneys. dtic.mil Mass balance studies, where the total administered dose is accounted for in urine and feces, would be conducted to confirm if the route and rate of excretion for this compound are consistent with the non-deuterated form.

Comparative Pharmacokinetic Analysis of Deuterated vs. Non-Deuterated Pyridostigmine in Animal Models

A direct comparison of the pharmacokinetic profiles of this compound and its non-deuterated counterpart is a critical step in evaluating the impact of deuteration. Such studies are typically conducted in a crossover design in the same group of animals to minimize inter-individual variability.

Key parameters for comparison include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of total drug exposure over time.

Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half.

Clearance (CL): The rate at which the drug is removed from the body.

While specific comparative data for this compound is not available in published literature, a hypothetical comparison based on typical outcomes of deuteration is presented below.

Pharmacokinetic ParameterPyridostigmine Bromide (Hypothetical Data)This compound (Hypothetical Data)Potential Implication of Deuteration
Cmax (ng/mL)100115Increased peak exposure
Tmax (hr)1.51.5No change in rate of absorption
AUC (ng·hr/mL)500650Increased overall exposure
t½ (hr)2.53.5Slower elimination
Clearance (L/hr/kg)0.80.6Reduced rate of clearance

Elucidation of Metabolic Pathways and Kinetic Isotope Effects

Deuterated compounds are invaluable for studying drug metabolism. The increased mass of deuterium (B1214612) can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE), which can be exploited to understand metabolic pathways.

Identification of Pyridostigmine Metabolites using Deuterated Tracers (in vitro and in vivo animal studies)

This compound can be used as a tracer in "metabolite-chasing" experiments. In these studies, a mixture of the deuterated and non-deuterated compound is administered to animals or used in in vitro systems like liver microsomes. Mass spectrometry can then distinguish between metabolites originating from the deuterated and non-deuterated parent drug by their distinct mass signatures. This allows for the unambiguous identification of all metabolites of pyridostigmine. The primary known metabolite is 3-hydroxy-N-methylpyridinium, but this technique could help identify other minor or previously unknown metabolites.

Assessment of Deuterium Kinetic Isotope Effects (KIE) on Metabolic Clearance

The metabolism of many drugs is catalyzed by cytochrome P450 (CYP) enzymes. If the breaking of a carbon-hydrogen bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium can slow down this reaction. This is the deuterium kinetic isotope effect (KIE). The N-demethylation of pyridostigmine is a potential site for a KIE.

Investigating Metabolic Switching Phenomena Due to Deuteration

When a drug has multiple metabolic pathways, deuteration at one site can slow down metabolism through that pathway, causing a "metabolic switch" where the drug is shunted towards alternative metabolic routes. While the primary metabolic pathway for pyridostigmine is well-established, deuteration could reveal or enhance minor pathways. For instance, if N-demethylation is slowed by the KIE, other potential metabolic reactions, such as oxidation on the pyridine (B92270) ring, might become more prominent. Investigating the full metabolite profile of this compound and comparing it to that of pyridostigmine would be necessary to determine if metabolic switching occurs.

Mechanistic Studies of Cholinesterase Inhibition Utilizing Deuterated Pyridostigmine

Enzyme-Substrate Interaction Dynamics

There is a notable absence of specific research findings detailing the enzyme-substrate interaction dynamics between this compound and cholinesterase. The fundamental interaction involves the carbamylation of a serine residue within the active site of the enzyme. The precise impact of the six deuterium atoms on the binding affinity, orientation within the active site gorge, and the stability of the carbamylated enzyme intermediate has not been experimentally determined or reported.

It is hypothesized that the increased mass of deuterium atoms could subtly alter the vibrational modes of the molecule, which might, in turn, affect non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the inhibitor and the amino acid residues of the enzyme's active site. However, without empirical data, this remains speculative.

Deuterium's Influence on Enzyme Turnover Rates (in vitro biochemical studies)

The influence of deuterium substitution on the enzyme turnover rates of cholinesterase when inhibited by this compound is a key area where data is currently lacking. Such studies would typically investigate the kinetic isotope effect (KIE), which measures the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

A significant KIE would suggest that the cleavage of a carbon-hydrogen bond at the deuterated position is a rate-determining step in the carbamylation or decarbamylation process. In the context of this compound, the deuterium atoms are located on the N-methyl and dimethylcarbamoyl moieties.

Table 1: Hypothetical Kinetic Parameters for Cholinesterase Inhibition

CompoundInhibition Constant (K_i)Carbamylation Rate (k_2)Decarbamylation Rate (k_3)
Pyridostigmine BromideData Not AvailableData Not AvailableData Not Available
This compoundData Not AvailableData Not AvailableData Not Available

This table is presented for illustrative purposes to highlight the type of data required for a comparative analysis. No experimental values have been found in the reviewed literature.

In the absence of in vitro biochemical studies, it is not possible to quantify the effect of deuteration on the catalytic efficiency of cholinesterase inhibition by pyridostigmine. Research on other deuterated compounds has shown that such isotopic substitution can sometimes lead to altered metabolic profiles and enzyme interaction kinetics, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Role of Pyridostigmine D6 Bromide in Drug Discovery and Development Research

Strategic Use of Deuterated Compounds in Preclinical Drug Candidates

The substitution of hydrogen with deuterium (B1214612), known as deuteration, is a key medicinal chemistry strategy to optimize the properties of drug candidates. nih.gov This modification can significantly alter a compound's metabolic fate without changing its fundamental shape, size, or biological activity, thereby offering a pathway to develop improved medicines. juniperpublishers.comgabarx.com The core principle behind this strategy is the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a standard carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov This increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. nih.gov

The "deuterium switch" is an approach where a non-deuterated approved drug is re-engineered with deuterium to create a new chemical entity with superior properties. nih.gov This strategy builds on the known pharmacology of existing compounds, potentially reducing development risks and costs. nih.goveurekalert.org The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the success of this approach, demonstrating improved pharmacokinetic properties compared to its non-deuterated counterpart. nih.govresearchgate.net

A primary challenge in drug development is overcoming poor metabolic stability, where a promising compound is too rapidly broken down by the body's metabolic enzymes, primarily the cytochrome P450 (CYP) family. juniperpublishers.comhyphadiscovery.com Deuteration offers a powerful tool to address this issue. By identifying the specific sites on a molecule that are most vulnerable to metabolic attack ("metabolic soft spots") and selectively replacing hydrogen atoms at these positions with deuterium, medicinal chemists can significantly enhance the compound's stability. nih.govaquigenbio.com

Contribution to Systems Biology and Metabolomics Research

Stable isotope-labeled compounds like Pyridostigmine (B86062) D6 bromide are indispensable tools in systems biology and metabolomics. nih.gov They function as tracers, allowing researchers to follow the journey of molecules through complex biological systems and to accurately quantify changes in metabolite levels.

Introducing a deuterated compound into a biological system (such as cells, tissues, or whole organisms) enables researchers to track its metabolic fate. masonaco.org Because the deuterium atoms act as a "heavy" label, instruments like mass spectrometers can distinguish the labeled compound and its subsequent metabolites from their naturally occurring, non-labeled counterparts. scispace.com

This technique allows for the unambiguous identification of metabolic pathways, helping to elucidate how a drug is absorbed, distributed, metabolized, and excreted (ADME). For example, by administering deuterated glucose to mice, researchers can use advanced imaging techniques to trace the incorporation of deuterium into newly synthesized macromolecules like lipids, proteins, and DNA, providing a dynamic view of metabolic activity in different tissues. columbia.eduresearchgate.net This ability to trace molecular transformations is fundamental to understanding both normal physiology and the biochemical disruptions that occur in disease states. nih.gov

Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample, providing a functional snapshot of cellular activity. nih.gov A key challenge in this field is achieving accurate and precise quantification of these metabolites. nih.gov Chemical isotope labeling combined with liquid chromatography-mass spectrometry (LC-MS) is a high-performance method for generating comprehensive and quantitative metabolite profiles. nih.govacs.org

In this approach, a stable isotope-labeled compound, such as Pyridostigmine D6 bromide, serves as an ideal internal standard for the quantification of its non-labeled analogue, Pyridostigmine bromide. scispace.com By adding a known amount of the deuterated standard to a biological sample, researchers can correct for variations that occur during sample preparation and analysis. nih.govclearsynth.com The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard allows for highly accurate quantification of the analyte's concentration. nih.gov This method is crucial for comparing metabolite levels across different experimental groups (e.g., disease vs. healthy control) in animal models to identify key metabolic changes and potential biomarkers. nih.govscispace.com

Implications for Analytical Method Robustness in Pharmaceutical Sciences

In pharmaceutical sciences, the development of robust and reliable analytical methods is paramount for accurately quantifying drugs and their metabolites in biological matrices like plasma or urine. nih.gov Stable isotopically labeled (SIL) compounds are considered the "gold standard" for use as internal standards in quantitative bioanalysis, particularly in LC-MS assays. scispace.comclearsynth.com

This compound is an exemplary internal standard for the quantification of Pyridostigmine bromide. ualberta.canih.gov Because its physical and chemical properties are nearly identical to the unlabeled analyte, it behaves similarly during the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer. scispace.com This co-elution and similar behavior effectively compensate for variations in sample recovery and matrix effects, such as ion suppression, where other components in the sample interfere with the ionization of the analyte. clearsynth.comtexilajournal.com The use of a deuterated internal standard ensures that the analytical procedure is precise, accurate, and reliable, which is essential for method validation and for generating high-quality data in pharmacokinetic and other clinical studies. clearsynth.comtexilajournal.com

Table 2: Advantages of this compound as an Internal Standard in Mass Spectrometry

Feature Advantage Impact on Analytical Robustness
Near-Identical Chemical Properties Behaves like the analyte during sample preparation and extraction. Corrects for variability in extraction recovery. scispace.com
Similar Chromatographic Behavior Co-elutes with the unlabeled analyte from the LC column. Ensures that both standard and analyte experience the same conditions at the same time. texilajournal.com
Similar Ionization Efficiency Experiences similar matrix effects (ion suppression/enhancement). Compensates for measurement errors caused by complex biological matrices. clearsynth.comtexilajournal.com
Distinct Mass Easily distinguished from the analyte by the mass spectrometer. Allows for clear and unambiguous quantification without signal overlap. scispace.com

Method Validation in Early-Stage Development

In the early stages of drug development, it is crucial to establish and validate reliable bioanalytical methods to quantify the drug in biological samples such as plasma or urine. nih.gov Method validation is the process that demonstrates that an analytical procedure is suitable for its intended purpose. This compound plays a pivotal role in this process as a stable isotope-labeled internal standard (SIL-IS). acs.orgnih.gov

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.com Because this compound behaves almost identically to the non-labeled drug (the analyte) during sample extraction, chromatography, and ionization, it can effectively compensate for variations in the analytical process. researchgate.net Its primary function is to correct for potential errors during detection, ensuring that the calculated concentration of Pyridostigmine is accurate and precise. scispace.com

The validation process assesses several key parameters, and this compound is instrumental in meeting the stringent requirements for each, as outlined in regulatory guidelines.

Table 1: Role of this compound in Bioanalytical Method Validation

Validation Parameter Description Contribution of this compound
Accuracy The closeness of the measured value to the true value. By compensating for sample loss during preparation and matrix-induced signal suppression or enhancement, it ensures the final calculated concentration is accurate.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It minimizes variability introduced during the analytical process, leading to high precision (low relative standard deviation). researchgate.net
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. As the IS, its known retention time and mass-to-charge ratio help confirm the identity of the analyte and distinguish it from interfering substances.
Matrix Effect The alteration of analyte response due to the presence of co-eluting, undetected components in the biological matrix. Since the SIL-IS is affected by matrix effects in the same way as the analyte, the ratio of their signals remains constant, correcting for these variations. researchgate.net

| Recovery | The efficiency of the extraction process in removing the analyte from the biological sample. | It provides a true measure of extraction efficiency for the analyte, as both will be recovered at a similar rate. scispace.com |

By incorporating this compound into the validation workflow, researchers can establish a robust and reliable method for quantifying Pyridostigmine, a critical step before proceeding to pharmacokinetic and other preclinical or clinical studies.

Ensuring Analytical Quality in Research Samples

Once a bioanalytical method is validated, it is applied to the analysis of samples from various research studies, such as pharmacokinetic (PK) investigations which study the absorption, distribution, metabolism, and excretion of a drug. nih.gov The quality and integrity of the data from these studies are paramount for making informed decisions in the drug development process. This compound is essential for maintaining high analytical quality throughout the testing of these research samples.

In a typical workflow, a precise amount of this compound is added to every unknown biological sample before any processing steps. ualberta.ca When the samples are analyzed, typically by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS), the detector measures the response for both the analyte (Pyridostigmine) and the internal standard (this compound). nih.govualberta.ca The concentration of Pyridostigmine in the sample is then determined by calculating the ratio of the analyte's response to the internal standard's response and comparing it to a calibration curve.

This ratio-based quantification is a powerful technique for ensuring data reliability. For instance, in a study determining the pharmacokinetics and oral bioavailability of Pyridostigmine in humans, researchers used d6-pyridostigmine as an internal standard for analysis by GC-MS. nih.gov This approach compensated for any in-vitro degradation of Pyridostigmine and variability during the ion pair extraction from plasma, ensuring accurate measurements. nih.gov

Table 2: Illustrative Example of Internal Standard Correction

The following hypothetical data illustrates how this compound as an internal standard (IS) corrects for analytical variability.

Sample IDAnalyte (Pyridostigmine) SignalIS (Pyridostigmine D6) SignalSignal Ratio (Analyte/IS)Calculated Concentration
Sample A50,000100,0000.5010 ng/mL
Sample B (10% signal loss due to matrix effect)45,00090,0000.5010 ng/mL
Sample C (15% less efficient extraction)42,50085,0000.5010 ng/mL

Future Research Directions and Challenges with Deuterated Pyridostigmine Bromide

Advancements in Deuteration Chemistry for Complex Molecules

The synthesis of deuterated molecules, particularly complex ones like pyridostigmine (B86062), has been a significant area of research. Historically, the introduction of deuterium (B1214612) into specific molecular positions was a formidable challenge. acs.orgacs.org However, recent years have witnessed considerable progress in deuteration methodologies, moving beyond simple hydrogen-deuterium (H/D) exchange to more sophisticated and selective techniques. researchgate.netresearchgate.net

Modern deuteration strategies include:

Hydrogen Isotope Exchange (HIE): This remains a fundamental technique, often catalyzed by transition metals like iridium, for introducing deuterium into organic molecules. researchgate.netacs.org Recent advancements have led to the development of more efficient and selective catalysts, allowing for targeted deuteration even in complex substrates. acs.org

Reductive Deuteration: This method involves the use of deuterium gas or other deuterium sources to reduce unsaturated bonds, thereby incorporating deuterium into the molecule. researchgate.netresearchgate.net

Dehalogenative Deuteration: This technique allows for the selective replacement of halogen atoms with deuterium, providing a precise method for isotopic labeling. researchgate.netresearchgate.net

These advancements are crucial for the development of compounds like Pyridostigmine D6 bromide, where precise deuterium placement is essential to achieve the desired pharmacokinetic modifications. The ongoing development of novel catalysts and synthetic routes promises to make the synthesis of complex deuterated molecules more efficient and cost-effective. colab.ws

Table 1: Comparison of Deuteration Methodologies
MethodologyDescriptionKey AdvantagesChallenges
Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium, often catalyzed by transition metals. researchgate.netacs.orgAtom-economical and can be applied to a wide range of substrates. researchgate.netCan lack selectivity and may require harsh reaction conditions. researchgate.net
Reductive DeuterationAddition of deuterium across unsaturated bonds. researchgate.netresearchgate.netProvides a way to introduce multiple deuterium atoms in a single step.Requires the presence of a suitable functional group for reduction.
Dehalogenative DeuterationReplacement of a halogen atom with a deuterium atom. researchgate.netresearchgate.netOffers high regioselectivity for deuterium incorporation. researchgate.netRequires a pre-halogenated substrate.

Development of Novel Analytical Techniques for Deuterated Analogs

The development of deuterated drugs necessitates robust analytical methods to determine their isotopic purity and to distinguish them from their non-deuterated counterparts. bvsalud.org While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are valuable, they have limitations in providing a complete picture of the isotopic composition of a sample. acs.orgacs.org

Emerging analytical techniques are addressing these challenges:

Molecular Rotational Resonance (MRR) Spectroscopy: This powerful technique offers a highly accurate and detailed analysis of the isotopic composition of a sample. acs.orgacs.org MRR can identify and quantify different isotopomers (molecules with the same number of isotopic substitutions but at different positions) and isotopologues (molecules with different numbers of isotopic substitutions), providing a complete description of the isotopic purity. acs.orgacs.org

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-HRMS), allows for the rapid and sensitive characterization of the isotopic purity of deuterated compounds with minimal sample consumption. nih.gov These methods can distinguish between different H/D isotopolog ions, providing accurate isotopic purity values. nih.gov

These novel analytical tools are essential for ensuring the quality and consistency of deuterated active pharmaceutical ingredients (APIs) and for understanding the subtle structural differences that can impact their biological activity. musechem.comresearchgate.net

Expanding Applications in Preclinical Drug Development and Systems Biology

Deuterated compounds like this compound have significant potential beyond simply being improved versions of existing drugs. Their unique properties make them valuable tools in preclinical drug development and systems biology. gabarx.commusechem.comscispace.com

Key applications include:

Metabolic Pathway Elucidation: The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond, can be exploited to study drug metabolism. nih.govnih.govnih.gov By selectively deuterating different positions on a drug molecule, researchers can identify the primary sites of metabolic attack and elucidate complex metabolic pathways. musechem.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Deuterated compounds can serve as internal standards in mass spectrometry-based bioanalysis, allowing for more accurate quantification of the parent drug and its metabolites in biological samples. simsonpharma.com This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Systems Biology Tracers: Deuterium's stability and non-radioactive nature make it an ideal tracer for studying the dynamics of biological systems. scispace.com Deuterium-labeled molecules can be used to track the flow of metabolites through metabolic networks, providing insights into cellular function and disease states. scispace.com

The use of deuterated analogs in these applications can accelerate the drug discovery and development process by providing a deeper understanding of a drug's behavior in a biological system. nih.gov

Table 2: Applications of Deuterated Compounds in Research
Application AreaSpecific Use of Deuterated CompoundsBenefit to Research
Preclinical Drug DevelopmentStudying drug metabolism and identifying metabolic "soft spots". nih.govAllows for the design of more metabolically stable drugs with improved pharmacokinetic profiles. nih.gov
PharmacokineticsUsed as internal standards for accurate quantification in bioanalytical assays. simsonpharma.comImproves the reliability of ADME studies. acs.org
Systems BiologyTracers for metabolic flux analysis. scispace.comProvides a dynamic view of metabolic networks in health and disease. scispace.com

Addressing Methodological Challenges in Isotopic Purity and Isotope Effect Interpretation

Despite the significant potential of deuterated drugs, several methodological challenges need to be addressed to ensure their successful development and application.

Isotopic Purity: Achieving high isotopic purity is a critical challenge in the synthesis of deuterated compounds. bvsalud.org Even with advanced synthetic methods, the presence of isotopic impurities, including isotopologues and isotopomers, is often unavoidable. bvsalud.org These impurities can affect the drug's safety and efficacy, making their accurate quantification essential. bvsalud.org Regulatory agencies have yet to establish clear guidelines for the analytical techniques and quality control of deuterated drugs, presenting a significant hurdle for their development. bvsalud.org

Isotope Effect Interpretation: The kinetic isotope effect (KIE) is the primary basis for the improved metabolic stability of many deuterated drugs. nih.govnih.gov However, the magnitude of the KIE can be influenced by various factors, including the specific enzyme involved and the reaction mechanism. musechem.comyoutube.com A "normal" KIE, where the deuterated compound reacts slower, is not always observed; in some cases, an "inverse" KIE (the deuterated compound reacts faster) or no significant effect is seen. youtube.comyoutube.com Furthermore, secondary isotope effects, where deuterium is not at the bond-breaking site but still influences the reaction rate, can add another layer of complexity to the interpretation. youtube.com Predicting the in vivo effects of deuteration based on in vitro data remains a significant challenge due to the complexities of metabolic switching, which can differ between species. nih.gov

Overcoming these challenges will require a multidisciplinary approach, combining advancements in synthetic chemistry, analytical sciences, and computational modeling to better predict and interpret the effects of deuteration on drug behavior.

Q & A

Q. How does the deuterium labeling in Pyridostigmine D6 bromide enhance its utility in pharmacokinetic studies?

this compound serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification. Its deuterated structure (six deuterium atoms) minimizes isotopic interference, improving accuracy in tracking parent compound metabolism and bioavailability. Researchers should pair it with LC-MS/MS protocols, ensuring chromatographic separation of deuterated and non-deuterated forms to avoid signal overlap .

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Key parameters include:

  • Column : C18 with 2.6 µm particle size for high resolution.
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Quantification : Use deuterated standards to correct for matrix effects (e.g., plasma protein binding). Validate methods per FDA bioanalytical guidelines .

Q. What are the primary experimental applications of this compound in neuropharmacology?

It is used to study acetylcholinesterase (AChE) inhibition dynamics, particularly in neuromuscular junction disorders (e.g., myasthenia gravis). Researchers employ ex vivo models (e.g., rat diaphragmatic tissue) to measure AChE activity via Ellman’s assay, comparing deuterated and non-deuterated forms for metabolic stability .

Advanced Research Questions

Q. How can conflicting data on Pyridostigmine’s cardiac effects be resolved in preclinical models?

Discrepancies arise from dosage and model selection. For example:

  • High-dose studies (25 mg/kg/day in rats) : Reduced ejection fraction due to excessive vagal stimulation. Mitigate this by combining lower doses (5–15 mg/kg) with aerobic training to enhance autonomic balance without cardiac depression .
  • Functional assessment : Use multimodal cardiac imaging (e.g., echocardiography + radioisotopic ventriculography) to capture diastolic vs. systolic function trade-offs .

Q. What methodological considerations apply when studying this compound’s interaction with adjuvant therapies (e.g., midodrine)?

In orthostatic hypotension trials, use a crossover design with washout periods (≥48 hours) to isolate effects. For example:

  • Dose synergy : Pyridostigmine (60 mg) + midodrine (5 mg) reduces standing diastolic BP by 6.4 mmHg without worsening supine hypertension. Monitor plasma norepinephrine levels to differentiate cholinergic vs. adrenergic mechanisms .
  • Endpoint selection : Prioritize diastolic BP over heart rate, as AChE inhibition preferentially augments peripheral resistance .

Q. How can researchers address bromide intoxication risks in long-term Pyridostigmine studies?

  • Monitoring : Measure serum chloride/bromide ratios via ion-selective electrodes. A negative anion gap (<8 mEq/L) signals bromide accumulation .
  • Dose adjustment : In rodent models, limit treatment duration to ≤4 weeks. For human trials, cap daily pyridostigmine bromide at 480 mg (divided doses) with renal function monitoring .

Q. What formulation strategies improve this compound’s oral bioavailability for translational studies?

  • Phospholipid complexation : Optimize pyridostigmine-phospholipid molar ratios (1:2 to 1:4) using solvent evaporation. This enhances intestinal absorption by 2.3-fold in rats. Validate via in situ intestinal perfusion models .
  • Nanoparticle carriers : Gold-SiO2 nanoparticles (Fig. 4, ) increase drug stability in simulated gastric fluid. Characterize using TEM and FTIR to confirm surface adsorption .

Q. How do military prophylaxis studies inform this compound’s safety profile in human trials?

Gulf War data highlight documentation gaps (e.g., self-administered dosing variability). To prevent bias:

  • Retrospective analysis : Cross-reference VA health records with pyridostigmine lot numbers (if available).
  • Stress interaction models : Simulate combat stress in rodents using chronic restraint + pyridostigmine to assess neurotoxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.